6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
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Description
6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C24H17N5O2 and its molecular weight is 407.433. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyridine and Fused Pyridine Derivatives
The compound is used in the synthesis of various pyridine and fused pyridine derivatives, particularly in the formation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and several pyridine carbonitriles. These derivatives have potential applications in different fields of chemistry and biochemistry (Al-Issa, 2012).
Herbicidal Activity
This chemical structure is relevant in the synthesis of fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives, which have shown promising herbicidal activity against certain plants like rape and barnyard grass (Liu et al., 2006).
Proton Donation Ability in Hydrogen Bond
This compound's structure, particularly the amino- and imino- forms of pyrimidine, plays a crucial role in hydrogen bonding, which is vital in biochemical processes. The proton donation properties of these compounds are influenced by substitutions in the aromatic ring, affecting their biological activity (Borisenko et al., 2008).
Vilsmeier-Haack Acylation
The compound's structure is involved in Vilsmeier-Haack acylation processes, particularly in the acylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones. This process is significant in organic synthesis for introducing acyl groups into aromatic systems (Horváth et al., 1985).
Antiprotozoal Agents
Certain derivatives, like imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from similar chemical structures, have been identified as potent antiprotozoal agents. They show significant activity against pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidine derivatives synthesized from related chemical structures have been evaluated for their antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Properties
IUPAC Name |
6-amino-2-oxo-5-[(3-phenoxyphenyl)methylideneamino]-1-phenylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O2/c25-15-21-22(23(26)29(24(30)28-21)18-9-3-1-4-10-18)27-16-17-8-7-13-20(14-17)31-19-11-5-2-6-12-19/h1-14,16H,26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLIYEKREMWGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC(=CC=C3)OC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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